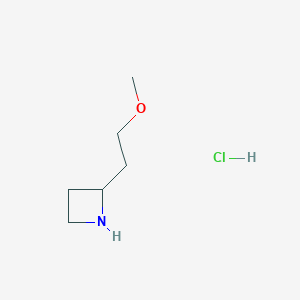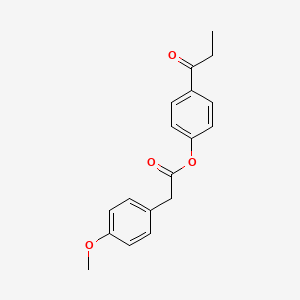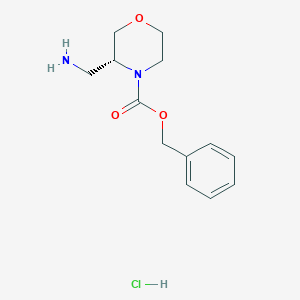![molecular formula C30H50O B14799725 (10S,13S,14S)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14799725.png)
(10S,13S,14S)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Euphol can be extracted from Euphorbia tirucalli through a series of steps involving alcohol extraction, silica gel column separation, and reversed-phase high-performance liquid chromatography . The process involves:
- Alcohol extraction of the plant material.
- Separation using silica gel column chromatography.
- Further purification using reversed-phase high-performance liquid chromatography to achieve a purity of over 98% .
Industrial Production Methods: The industrial production of euphol follows similar extraction and purification techniques, ensuring high purity and quality suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Euphol undergoes various chemical reactions, including:
Oxidation: Euphol can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different functional groups into the euphol molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under various conditions.
Major Products:
- Oxidation of euphol can yield carbonyl derivatives.
- Reduction can produce alcohol derivatives.
- Substitution reactions can result in a variety of functionalized euphol compounds .
Applications De Recherche Scientifique
Chemistry: Euphol serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It has been shown to modulate protein kinase C activity and affect cellular signaling pathways.
Medicine: Euphol exhibits anti-cancer properties, particularly against glioblastoma cells, by inducing autophagy and sensitizing cells to chemotherapy.
Mécanisme D'action
Euphol exerts its effects through several mechanisms:
Modulation of Protein Kinase C Activity: Euphol affects the activity of protein kinase C, which plays a crucial role in cellular signaling.
Induction of Autophagy: In cancer cells, euphol induces autophagy, leading to cell death.
Inhibition of Transforming Growth Factor-Beta Signaling: Euphol suppresses transforming growth factor-beta signaling by inducing receptor movement into lipid-raft microdomains and degrading receptors.
Comparaison Avec Des Composés Similaires
Euphol is unique among triterpene alcohols due to its specific structural features and pharmacological properties. Similar compounds include:
Betulin: Another triterpene alcohol with anti-inflammatory and anti-cancer properties, but with a different molecular structure and target pathways.
Euphol stands out due to its ability to modulate multiple signaling pathways and its potential for combination therapy in cancer treatment .
Propriétés
Formule moléculaire |
C30H50O |
|---|---|
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
(10S,13S,14S)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21?,22?,25?,26?,28-,29+,30-/m1/s1 |
Clé InChI |
CAHGCLMLTWQZNJ-XPMUTYOJSA-N |
SMILES isomérique |
CC(CCC=C(C)C)C1CC[C@]2([C@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |
SMILES canonique |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)
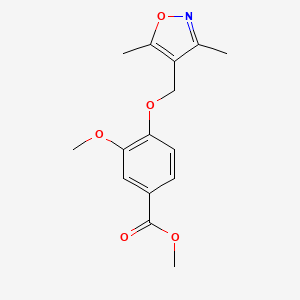
![[2-[(9R,10S,13S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14799650.png)
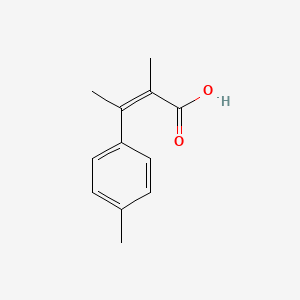
![3,5-dichloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B14799659.png)
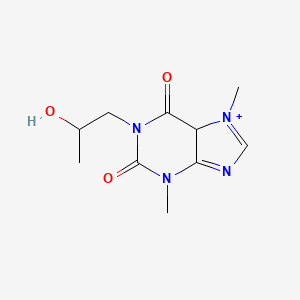

![methyl (2S)-2-[(thietan-3-yl)amino]propanoate](/img/structure/B14799681.png)
![2-[3,5-dihydroxy-2-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14799688.png)
